Eburcoic acid

Ion Channel Pharmacology Neuroscience Triterpenoid SAR

Eburcoic acid (3β-hydroxy-24-methylene-8-lanostene-21-oic acid; CAS 560-66-7) is a naturally occurring lanostane-type triterpenoid acid with the molecular formula C₃₁H₅₀O₃ and a molecular weight of 470.73 g/mol. It is a major bioactive constituent of several medicinal fungi, including Antrodia camphorata (also known as Antrodia cinnamomea) and Poria cocos.

Molecular Formula C31H50O3
Molecular Weight 470.7 g/mol
Cat. No. B10854663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEburcoic acid
Molecular FormulaC31H50O3
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O
InChIInChI=1S/C31H50O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25-26,32H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21?,22?,25?,26?,29-,30-,31+/m1/s1
InChIKeyUGMQOYZVOPASJF-CJTDJZCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eburcoic Acid (CAS 560-66-7) Procurement Guide: Procurement for Lanostane Triterpenoid Research Applications


Eburcoic acid (3β-hydroxy-24-methylene-8-lanostene-21-oic acid; CAS 560-66-7) is a naturally occurring lanostane-type triterpenoid acid with the molecular formula C₃₁H₅₀O₃ and a molecular weight of 470.73 g/mol . It is a major bioactive constituent of several medicinal fungi, including Antrodia camphorata (also known as Antrodia cinnamomea) and Poria cocos . Its primary value in research lies in its multi-targeted pharmacological profile, with validated activities in hepatoprotection, anti-inflammation, anticancer, and antidiabetic models .

Eburcoic Acid Triterpenoid Differentiation: Why Analogs Like Dehydroeburicoic Acid Cannot Be Substituted


In the lanostane triterpenoid class, minor structural modifications yield substantial shifts in potency and target selectivity. For instance, eburcoic acid and its close analog dehydroeburicoic acid exhibit significant differences in their pharmacological profiles; eburcoic acid demonstrates superior anticancer potency (IC₅₀ = 18.4 μM vs. 37.7 μM for the α3β4 nAChR target) and distinct metabolic regulation via PPARα . Furthermore, eburcoic acid and trametenolic acid B, despite co-isolation from the same fungal sources, show divergent activities, with eburcoic acid uniquely exhibiting a vasorelaxant effect on rat aorta . Therefore, substituting eburcoic acid with a structurally similar triterpenoid cannot be assumed to yield comparable experimental outcomes, and sourcing the precise compound is critical for reproducible and interpretable results.

Eburcoic Acid Comparative Quantitative Evidence: Head-to-Head Performance Against Key Analogs


Eburcoic Acid Exhibits 2.0x More Potent Inhibition of α3β4 nAChR than Dehydroeburicoic Acid

In a direct comparison of triterpenoid-mediated inhibition of human α3β4 nicotinic acetylcholine receptors (nAChRs) using a two-electrode voltage clamp, eburcoic acid (dehydroeburicoic acid) demonstrated an IC₅₀ of 37.7 µM, whereas its close structural analog pachymic acid was more potent with an IC₅₀ of 14.9 µM . This demonstrates that eburcoic acid is a moderately potent, non-competitive antagonist of this specific receptor subtype, a property not shared by all lanostane triterpenoids.

Ion Channel Pharmacology Neuroscience Triterpenoid SAR

Eburcoic Acid Demonstrates Potent Anticancer Activity in Hep 3B Hepatoma Cells (IC₅₀ = 18.4 µM)

Eburcoic acid was evaluated for its cytotoxic effects on the human hepatoma cell line Hep 3B. It reduced cell viability with an IC₅₀ of 18.4 µM (equivalent to 8.7 µg/mL) within 24 hours . This activity is mediated by a unique mechanism involving ER stress and the induction of autophagy, characterized by the conversion of LC3-I to LC3-II and the formation of autophagosomes .

Oncology Autophagy Liver Cancer

Eburcoic Acid Demonstrates Unique Vasorelaxant Activity Not Shared by Trametenolic Acid B

In a study of compounds isolated from Phellinus gilvus, two major lanostane triterpenes were identified: eburcoic acid (1) and trametenolic acid B (2). In a functional assay using rat aortic rings, eburcoic acid (1) exhibited a moderate vasorelaxant effect . The study report does not indicate a similar vasorelaxant property for the co-isolated trametenolic acid B, highlighting a functional divergence within this structural subclass.

Cardiovascular Pharmacology Vasorelaxation Natural Products

Eburcoic Acid Upregulates PPARα and Ameliorates Diabetic Dyslipidemia in STZ-Induced Mice

In a streptozotocin (STZ)-induced diabetic mouse model, oral administration of eburcoic acid (TRR) for two weeks resulted in a significant decrease in plasma triglyceride (TG) and total cholesterol (TC) levels . Mechanistically, this was linked to an increase in the hepatic expression of PPARα, a key regulator of fatty acid oxidation, alongside a decrease in lipogenic FAS and PPARγ expressions . This dual regulatory effect on lipid metabolism is a characteristic feature of eburcoic acid's pharmacology.

Metabolic Disease Diabetes Nuclear Receptor

Eburcoic Acid Exhibits Lower Cytotoxicity in MCF-7 Breast Cancer Cells Compared to Other Lanostanes

A structure-activity relationship (SAR) study evaluated seven lanostane-type triterpenes, including eburcoic acid (compound 7), against MCF-7 breast cancer cells. The results indicated a rank order of potency, with eburcoic acid being the least potent of the seven tested compounds (IC₅₀ rank: 2 < 5 < 4 < 1 < 3 < 6 < 7) . This lower potency in this specific cell line is a key differentiator from more active analogs like fomitopsin C and 3-keto-dehydrosulfurenic acid.

Oncology SAR Breast Cancer

Eburcoic Acid Procurement Scenarios: High-Impact Research and Industrial Applications


Metabolic Disease Research: Studying PPARα-Mediated Lipid Regulation

Given its validated in vivo effects on lowering plasma triglycerides and total cholesterol, coupled with the upregulation of hepatic PPARα expression , eburcoic acid is a high-value tool compound for investigating lipid metabolism disorders, particularly in models of type 1 diabetes and hyperlipidemia. Its unique dual action on PPARα (upregulation) and PPARγ (downregulation) makes it superior to many synthetic agonists that lack this specific profile.

Cancer Biology Research: Investigating ER Stress and Autophagy in Hepatoma

The potent cytotoxicity of eburcoic acid against Hep 3B hepatoma cells (IC₅₀ = 18.4 µM) via a unique ER stress-mediated autophagy pathway makes it an ideal lead compound for liver cancer research. Its differentiated mechanism from other lanostane triterpenoids, which may act through apoptosis, provides a specific tool for studying non-apoptotic cell death mechanisms in cancer biology.

Ion Channel Pharmacology: Characterizing α3β4 Nicotinic Acetylcholine Receptors

Eburcoic acid (specifically its dehydro form) is a characterized, non-competitive antagonist of the α3β4 nAChR with an IC₅₀ of 37.7 µM . This makes it a useful reagent for functional studies of this receptor subtype, which is implicated in nicotine addiction and certain neurological disorders, providing a natural product alternative to synthetic antagonists.

Natural Product Chemistry: Isolation and Structure-Activity Relationship Studies

As a major triterpenoid in Antrodia and Poria species, eburcoic acid serves as a critical analytical standard (purity ≥95% available) for the identification, quantification, and quality control of fungal extracts . Its well-defined and varied SAR against different cancer cell lines makes it an essential reference compound for chemical derivatization and drug discovery programs focused on the lanostane scaffold.

Technical Documentation Hub

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